molecular formula C17H13ClFNO5S2 B6485340 methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932520-50-8

methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B6485340
CAS No.: 932520-50-8
M. Wt: 429.9 g/mol
InChI Key: NXTUUVIZUDTJDO-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H13ClFNO5S2 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.9907707 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C18H15ClFNO5S2\text{Molecular Formula }C_{18}H_{15}ClFNO_5S_2

Key Properties:

  • Molecular Weight: 443.9 g/mol
  • CAS Number: 899972-23-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, showing promising results.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Viability (%) at 100 µM
This compoundMCF-7 (Breast)40.30 ± 233.86 ± 2
Other ThiadiazolesMDA-MB-231 (Breast)VariesVaries

The compound exhibited significant cytotoxicity, particularly against the MCF-7 breast cancer cell line, with a viability of approximately 40% at a concentration of 100 µM .

The mechanism by which this compound exerts its anticancer effects is believed to involve interaction with specific molecular targets within cancer cells. The presence of the sulfamoyl group may facilitate binding to enzymes or receptors involved in cancer cell proliferation and survival, while the fluorine atom enhances binding affinity and stability.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary data suggest that it may possess efficacy against certain bacterial strains, although comprehensive studies are still needed to elucidate its full antimicrobial profile.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds within the benzothiophene class, demonstrating that structural modifications significantly influence biological activity. For instance, variations in substituent positions on the aromatic rings have been shown to alter cytotoxic effects, indicating that careful design is crucial for optimizing therapeutic potential .

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO5S2/c1-24-12-7-6-9(8-10(12)18)20-27(22,23)16-14-11(19)4-3-5-13(14)26-15(16)17(21)25-2/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTUUVIZUDTJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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